Lipophilicity Gain vs. Non-Gem-Dimethyl Analog
The gem-dimethyl substitution in the target compound raises the computed XLogP3 from -0.6 (non-gem-dimethyl analog, CAS 1342233-22-0) to 0.3, a net increase of +0.9 log units [1][2]. This shift moves the compound from the hydrophilic domain into the broadly accepted oral drug-like logP range (0–3), making it a more suitable intermediate for CNS and cell-permeable probe synthesis without additional alkyl-chain introduction [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (CAS 1342233-22-0): XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity reduces the need for additional hydrophobic moieties during lead optimization, potentially lowering molecular weight and retaining favorable ligand efficiency metrics.
- [1] PubChem. Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate. CID 79624393. https://pubchem.ncbi.nlm.nih.gov/compound/1519734-74-7 (accessed 2026-05-04). View Source
- [2] PubChem. Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate. CID 63949516. https://pubchem.ncbi.nlm.nih.gov/compound/1342233-22-0 (accessed 2026-05-04). View Source
